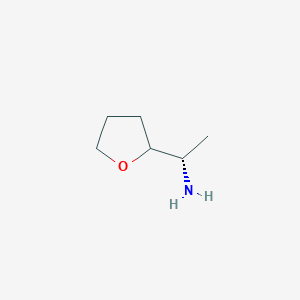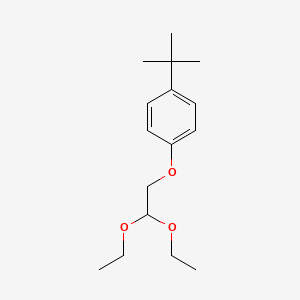
1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C16H26O3. It is characterized by a benzene ring substituted with a tert-butyl group and a diethoxyethoxy group. This compound is used in various chemical applications due to its unique structural properties .
Preparation Methods
The synthesis of 1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene typically involves the reaction of 1-tert-butyl-4-hydroxybenzene with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity, while the diethoxyethoxy group can participate in hydrogen bonding and other interactions. These properties influence the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene can be compared with similar compounds such as:
1-tert-Butyl-4-(2-ethoxyethoxy)benzene: This compound has a similar structure but with one less ethoxy group, affecting its reactivity and applications.
1-tert-Butyl-4-hydroxybenzene: Lacks the diethoxyethoxy group, making it less versatile in certain chemical reactions.
4-tert-Butylbenzenethiol: Contains a thiol group instead of the diethoxyethoxy group, leading to different chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C16H26O3 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
1-tert-butyl-4-(2,2-diethoxyethoxy)benzene |
InChI |
InChI=1S/C16H26O3/c1-6-17-15(18-7-2)12-19-14-10-8-13(9-11-14)16(3,4)5/h8-11,15H,6-7,12H2,1-5H3 |
InChI Key |
FFOXAHKGCRKAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol](/img/structure/B11745552.png)
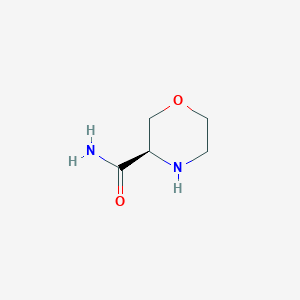
![(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate](/img/structure/B11745568.png)

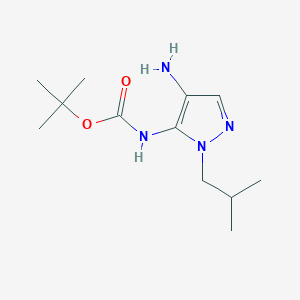
![2-(3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11745577.png)
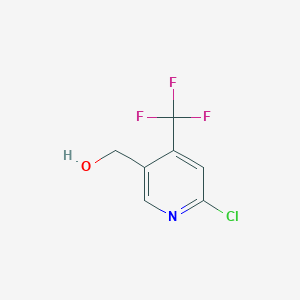
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745589.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11745595.png)
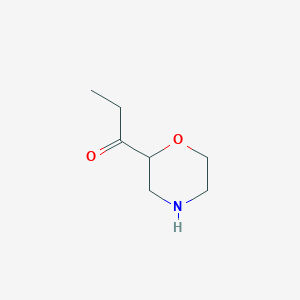
![N-(Benzo[d]oxazol-2-ylmethyl)ethanamine](/img/structure/B11745602.png)
amine](/img/structure/B11745636.png)

